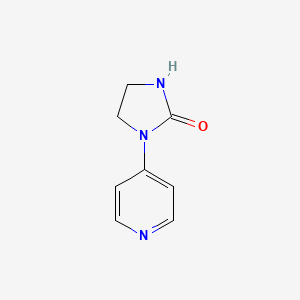

1-Piridin-4-il-imidazolidin-2-ona

Descripción general

Descripción

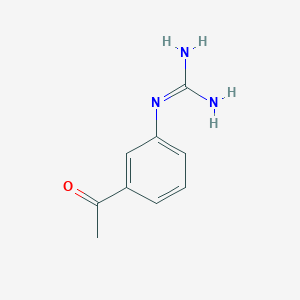

1-Pyridin-4-yl-imidazolidin-2-one is a chemical compound that falls within the broader class of imidazo[1,2-a]pyridines. These compounds are characterized by a fused ring structure that combines the imidazole ring (a five-membered ring with two nitrogen atoms) and the pyridine ring (a six-membered ring with one nitrogen atom). The unique structure of these compounds lends them a variety of chemical properties and reactivity, making them of interest in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through several methods. One approach involves the annulation of α-keto vinyl azides and 2-aminopyridines, which forms three new C-N bonds through cascade reactions and rearrangements without the need for a catalyst or metal . Another method utilizes a one-pot multicomponent cascade reaction that constructs multiple bonds and rings efficiently under solvent-free conditions . Additionally, a novel reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine under microwave irradiation in ethylene glycol has been reported to synthesize imidazo[1,2-a]pyridin-2-one derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines has been studied using various analytical techniques. For instance, the absolute configurations of substituted 2-(pyridin-2-yl)imidazolidin-4-ones were determined by X-ray analysis or NOESY experiments . The structural and vibrational properties of related compounds, such as imidazo[4,5-c]pyridine, have been analyzed using DFT quantum chemical calculations, revealing insights into the stability and unique vibrational modes of the imidazopyridine skeleton .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines participate in a variety of chemical reactions. They have been used as ligands in copper(II) complexes to catalyze highly enantioselective nitroaldol reactions . Additionally, they can undergo excited state intramolecular proton transfer (ESIPT), which is influenced by various substituents on the imidazo[1,2-a]pyridine framework . The ability to form stable N-heterocyclic carbenes from imidazo[1,5-a]pyridin-3-ylidenes also highlights the versatility of these compounds in organometallic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are closely related to their molecular structure. The presence of nitrogen atoms in the rings contributes to their basicity and potential for hydrogen bonding. The fused ring system can also affect their photophysical properties, as seen in compounds capable of ESIPT, which display strong solid-state emission in the blue-green-yellow region . The crystalline structure of imidazo[4,5-c]pyridine, for example, is organized in hydrogen-bonded chains, which is significant for understanding the material properties of these compounds .

Aplicaciones Científicas De Investigación

Investigación en proteómica

“1-Piridin-4-il-imidazolidin-2-ona” se utiliza en la investigación en proteómica . La proteómica es un estudio a gran escala de proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse para estudiar las interacciones, modificaciones y localización de las proteínas para comprender los procesos biológicos en los que están involucradas.

Síntesis catalítica

Este compuesto desempeña un papel importante en la síntesis catalítica de imidazolidin-2-onas y benzimidazolidin-2-onas . Los enfoques más comunes para los derivados de imidazolidin-2-ona incluyen:

Aplicaciones farmacéuticas

Las imidazolidin-2-onas y sus análogos, incluida la “this compound”, se encuentran ampliamente en los productos farmacéuticos . Son motivos estructurales omnipresentes de productos farmacéuticos, productos naturales, auxiliares quirales e intermediarios en síntesis orgánica .

Intermediarios sintéticos

Las imidazolidin-2-onas sustituidas son importantes intermediarios sintéticos que pueden transformarse en una amplia variedad de estructuras complejas . Esto hace que “this compound” sea un compuesto valioso en el campo de la química sintética.

Auxiliares quirales

“this compound” y sus análogos representan una clase útil de auxiliares quirales para transformaciones asimétricas . Los auxiliares quirales son compuestos que se utilizan en la síntesis asimétrica para introducir temporalmente quiralidad en una molécula.

Síntesis sostenible

En las últimas décadas, se han explorado varias rutas sintéticas para acceder a ureas cíclicas de cinco miembros como “this compound” . Se han logrado avances sustanciales con el objetivo de

Safety and Hazards

Direcciones Futuras

While specific future directions for 1-Pyridin-4-yl-imidazolidin-2-one are not available, the functionalization of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds, is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future research directions in the development of new drugs using imidazole derivatives.

Mecanismo De Acción

Target of Action

The primary target of the compound 1-Pyridin-4-yl-imidazolidin-2-one is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target . This compound exhibits low-double-digit nanomolar activity against resistant Plasmodium falciparum laboratory strains and development of liver schizonts .

Mode of Action

The interaction of 1-Pyridin-4-yl-imidazolidin-2-one with its target, PRS, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal functioning of the PRS, thereby affecting the survival and replication of the Plasmodium falciparum .

Biochemical Pathways

The biochemical pathway affected by 1-Pyridin-4-yl-imidazolidin-2-one involves the synthesis of proline, an amino acid, by the PRS . By inhibiting the PRS, this compound disrupts the production of proline, which is essential for protein synthesis and the survival of the Plasmodium falciparum .

Pharmacokinetics

It is known that the compound exhibits oral efficacy in a humanized murine model of plasmodium falciparum malaria , suggesting that it has suitable bioavailability.

Result of Action

The molecular and cellular effects of the action of 1-Pyridin-4-yl-imidazolidin-2-one include the inhibition of PRS, disruption of proline synthesis, and subsequent inhibition of protein synthesis . This leads to the death of the Plasmodium falciparum, thereby exhibiting its antimalarial activity .

Análisis Bioquímico

Biochemical Properties

1-Pyridin-4-yl-imidazolidin-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with the growth hormone receptor, thereby preventing the activation of the insulin receptor and glycogenolysis

Cellular Effects

The effects of 1-Pyridin-4-yl-imidazolidin-2-one on various cell types and cellular processes are profound. It has been demonstrated to attenuate cachexia in mice by reducing weight loss . Additionally, 1-Pyridin-4-yl-imidazolidin-2-one exerts an antihypertensive effect on congestive heart failure by inhibiting alpha 2 adrenergic receptors . These effects indicate that the compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 1-Pyridin-4-yl-imidazolidin-2-one exerts its effects through specific binding interactions with biomolecules. It acts as a capsid binder, inhibiting enterovirus 71 (EV71) by interacting with the VP1 protein of the virus . This interaction prevents the virus from binding to its receptor, thereby inhibiting viral replication. Additionally, the compound’s ability to inhibit alpha 2 adrenergic receptors suggests a mechanism involving receptor blockade and subsequent downstream signaling inhibition .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-Pyridin-4-yl-imidazolidin-2-one over time have been studied in laboratory settings. It has been observed that the compound maintains its stability under various conditions, making it suitable for long-term studies

Dosage Effects in Animal Models

The effects of 1-Pyridin-4-yl-imidazolidin-2-one vary with different dosages in animal models. At lower doses, the compound has been shown to attenuate cachexia and exert antihypertensive effects . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

1-Pyridin-4-yl-imidazolidin-2-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role as an inhibitor of the growth hormone receptor and its impact on glycogenolysis highlight its involvement in metabolic regulation

Transport and Distribution

The transport and distribution of 1-Pyridin-4-yl-imidazolidin-2-one within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and therapeutic potential . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and distribution in clinical settings.

Subcellular Localization

1-Pyridin-4-yl-imidazolidin-2-one exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical effects.

Propiedades

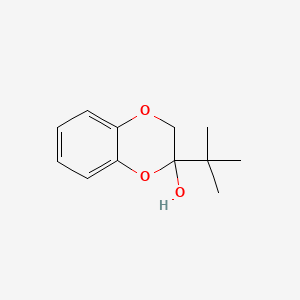

IUPAC Name |

1-pyridin-4-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCFTGZESMCKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395866 | |

| Record name | 1-Pyridin-4-yl-imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52210-90-9 | |

| Record name | 1-Pyridin-4-yl-imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52210-90-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

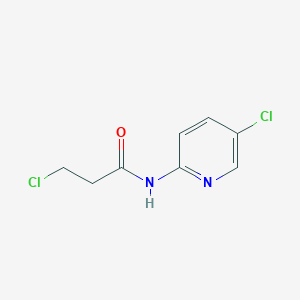

![5-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1307411.png)

![Ethyl 2-[5,6-dimethyl-2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1307422.png)